molecular formula C17H18N2O2 B352937 {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 440097-90-5

{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B352937
CAS No.: 440097-90-5
M. Wt: 282.34g/mol
InChI Key: JKUXIFPZLCPDNW-UHFFFAOYSA-N
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Description

{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative offered for research purposes. While specific biological or pharmacological data for this exact compound may be limited in the public scientific literature, the benzimidazole scaffold is recognized as a privileged structure in medicinal chemistry . Benzimidazole-based compounds are known to interact with various biopolymers due to their structural similarity to naturally occurring nucleotides, which makes them a subject of interest in the development of new therapeutic agents . This particular compound features a unique 2-(2-methylphenoxy)ethyl substitution on the benzimidazole nitrogen, which may be investigated for its influence on the compound's physicochemical properties and biological activity. Related benzimidazole molecules have been explored for a wide range of applications, including as antiviral, antimicrobial, and anticancer agents, as well as in materials science . Researchers might utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands. This product is intended for research applications only in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-6-2-5-9-16(13)21-11-10-19-15-8-4-3-7-14(15)18-17(19)12-20/h2-9,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXIFPZLCPDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycolic Acid Condensation Method

A high-yield route involves refluxing o-phenylenediamine with glycolic acid in hydrochloric acid (4 M) at 110°C for 6 hours. The reaction proceeds via cyclodehydration, forming 1H-benzimidazol-2-ylmethanol with 85% yield after recrystallization from ethanol.

Key Data:

ParameterValue
Reactantso-Phenylenediamine, glycolic acid
CatalystHCl (4 M)
Temperature110°C
Time6 hours
Yield85%
Purity (HPLC)>98%

Characterization includes:

  • ¹H NMR (DMSO-d₆): δ 7.52–7.48 (m, 2H, Ar-H), 7.22–7.18 (m, 2H, Ar-H), 5.21 (s, 1H, -OH), 4.72 (s, 2H, -CH₂OH).

  • IR (KBr): 3420 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N).

N-Alkylation: Introducing the 2-Methylphenoxyethyl Group

The 1-position nitrogen is alkylated using 2-(2-methylphenoxy)ethyl bromide or chloride under basic conditions.

Phase-Transfer Catalysis (PTC) Method

A optimized protocol employs potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in dichloromethane (DCM).

Procedure:

  • Dissolve 1H-benzimidazol-2-ylmethanol (10 mmol) in DCM (50 mL).

  • Add K₂CO₃ (15 mmol), TBAB (1 mmol), and 2-(2-methylphenoxy)ethyl bromide (12 mmol).

  • Reflux at 40°C for 12 hours.

  • Wash with water, dry over MgSO₄, and concentrate.

  • Purify via column chromatography (ethyl acetate/hexane, 1:3).

Key Data:

ParameterValue
SolventDichloromethane
BaseK₂CO₃
CatalystTBAB
Temperature40°C
Time12 hours
Yield78%

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction time significantly. A mixture of 1H-benzimidazol-2-ylmethanol (10 mmol), 2-(2-methylphenoxy)ethyl chloride (12 mmol), and K₂CO₃ (15 mmol) in acetonitrile is irradiated at 100°C for 30 minutes, achieving 82% yield.

Purification and Polymorph Control

Crystallization Techniques

Crystalline purity is achieved using anti-solvent precipitation. A mixture of DCM/methanol (1:2) is combined with methyl tert-butyl ether at 0–5°C to yield needle-like crystals.

Particle Size Distribution (PSD):

MetricValue (μm)
D(0.1)0.76
D(0.5)5.41
D(0.9)50.40

Spray Drying for Amorphous Forms

For enhanced solubility, spray drying a DCM/methanol solution (1:1) at 40°C inlet temperature produces amorphous material with <5% crystallinity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.68–7.64 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.90–6.84 (m, 4H, phenoxy-H), 4.62 (s, 2H, -CH₂OH), 4.28 (t, J=6 Hz, 2H, -OCH₂CH₂-), 3.92 (t, J=6 Hz, 2H, -CH₂N-), 2.32 (s, 3H, -CH₃).

  • PXRD: Peaks at 2θ = 5.7°, 9.1°, 14.3° confirm crystalline form-M.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows >99% purity with retention time = 8.2 minutes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Glycolic Acid + PTC789812 hoursHigh
Microwave Alkylation82990.5 hoursModerate
Spray Drying90952 hoursIndustrial

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenoxyethyl group can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Benzimidazole derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparison of key analogs:

Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Compound Name 1-Position Substitution 2-Position Substitution Key Functional Groups
{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol (Target) 2-(2-methylphenoxy)ethyl Hydroxymethyl (-CH₂OH) Phenoxyether, Alcohol
Ethyl 2-(2-(4-(1-(2-ethoxy-2-oxoethyl)-1H-benzimidazol-2-yl)phenyl)acetate (19) 2-ethoxy-2-oxoethyl Phenylacetate Ester, Benzene
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (1) H 4-fluorophenyl Fluorophenyl
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol 2-(4-methylphenoxy)ethyl Sulfanyl-ethanol (-S-CH₂CH₂OH) Thioether, Alcohol
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl Hydroxymethyl (-CH₂OH) Alkene, Alcohol

Key Observations :

  • The target compound’s 2-methylphenoxyethyl group enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., allyl in ).

Key Observations :

  • Alkylation reactions (e.g., ) commonly use K₂CO₃ as a base, with yields exceeding 85% in optimized conditions.
  • The target compound’s synthesis likely follows similar alkylation protocols, though specific yield data are absent in the provided evidence.

Physicochemical Properties

Physical properties such as melting point (m.p.) and solubility are influenced by substituents.

Table 3: Physical Properties
Compound Name Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Likely moderate (polar alcohol + lipophilic ether) -
Compound 19 106–107 Soluble in methanol, acetone
Compound 23 240 (decomp.) Poor in water, soluble in DMF
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (1) Not reported Soluble in dichloromethane

Key Observations :

  • The hydroxymethyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogs (e.g., ).
  • Decomposition at high temperatures (e.g., ) suggests thermal instability in some derivatives.

Key Observations :

  • The target compound’s bioactivity remains underexplored in the provided evidence. However, analogs with sulfanyl () or fluorophenyl () groups show promising antimicrobial effects.
  • The hydroxymethyl group may enable hydrogen bonding with biological targets, analogous to alcohol-containing drugs like pantoprazole .

Biological Activity

{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol, with the chemical formula C17H18N2O2 and CAS number 440097-90-5, is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure comprising a benzimidazole core linked to a phenoxyethyl group and a methanol moiety, which may influence its pharmacological properties.

The compound's molecular weight is 282.34 g/mol, and its structure can be represented by the following InChI code:

InChI 1S C17H18N2O2 c1 13 6 2 5 9 16 13 21 11 10 19 15 8 4 3 7 14 15 18 17 19 12 20 h2 9 20H 10 12H2 1H3\text{InChI 1S C17H18N2O2 c1 13 6 2 5 9 16 13 21 11 10 19 15 8 4 3 7 14 15 18 17 19 12 20 h2 9 20H 10 12H2 1H3}

This unique structure allows it to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in oncology and neurology. The compound's mechanism of action typically involves interactions with specific biological macromolecules such as proteins and nucleic acids.

The precise mechanism of action for this compound is still under investigation. However, it is believed to modulate various biological pathways by interacting with enzymes or receptors involved in critical cellular processes. This interaction can lead to altered cellular responses that may be beneficial in treating certain diseases.

1. Anticancer Activity

A study highlighted the potential of benzimidazole derivatives in cancer therapy, noting that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related benzimidazole compound showed an IC50 value of 700 nM in inhibiting cancer cell proliferation .

2. Neuroprotective Effects

Research has also suggested that benzimidazole derivatives may possess neuroprotective properties. A study exploring the effects of similar compounds on neurodegenerative diseases found that certain derivatives could modulate pathways associated with neuronal survival .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureIC50 (nM)Biological Activity
{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanolStructure900Anticancer
{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanolStructure500Neuroprotective
{1-[2-(3-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanolStructure650Antioxidant

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